molecular formula C10H16N2O10P2 B13430994 L-Carbidopa-3', 4'-Diphosphate

L-Carbidopa-3', 4'-Diphosphate

Cat. No.: B13430994
M. Wt: 386.19 g/mol
InChI Key: LYLIRFRNFPSPFI-JTQLQIEISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Carbidopa-3’, 4’-Diphosphate involves several steps, starting with the preparation of carbidopa. Carbidopa is synthesized through the reaction of 3,4-dihydroxybenzaldehyde with hydrazine hydrate, followed by the addition of methyl iodide to form the methylated product. This intermediate is then subjected to phosphorylation using phosphorus oxychloride and a suitable base to yield L-Carbidopa-3’, 4’-Diphosphate .

Industrial Production Methods

In industrial settings, the production of L-Carbidopa-3’, 4’-Diphosphate is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Parameters such as temperature, pH, and reaction time are carefully controlled to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

L-Carbidopa-3’, 4’-Diphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in aqueous or organic solvents, depending on the desired outcome .

Major Products

The major products formed from these reactions include quinones, reduced carbidopa derivatives, and substituted phosphates. These products have varying degrees of stability and reactivity, making them useful in different applications .

Scientific Research Applications

L-Carbidopa-3’, 4’-Diphosphate has a wide range of scientific research applications:

Comparison with Similar Compounds

L-Carbidopa-3’, 4’-Diphosphate is unique compared to other similar compounds due to its dual functionality as both a decarboxylase inhibitor and a phosphate donor. Similar compounds include:

Properties

Molecular Formula

C10H16N2O10P2

Molecular Weight

386.19 g/mol

IUPAC Name

(2S)-3-(3,4-diphosphonooxyphenyl)-2-hydrazinyl-2-methylpropanoic acid

InChI

InChI=1S/C10H16N2O10P2/c1-10(12-11,9(13)14)5-6-2-3-7(21-23(15,16)17)8(4-6)22-24(18,19)20/h2-4,12H,5,11H2,1H3,(H,13,14)(H2,15,16,17)(H2,18,19,20)/t10-/m0/s1

InChI Key

LYLIRFRNFPSPFI-JTQLQIEISA-N

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)OP(=O)(O)O)OP(=O)(O)O)(C(=O)O)NN

Canonical SMILES

CC(CC1=CC(=C(C=C1)OP(=O)(O)O)OP(=O)(O)O)(C(=O)O)NN

Origin of Product

United States

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